molecular formula C15H23ClN2O B11338875 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]propanamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]propanamide

Cat. No.: B11338875
M. Wt: 282.81 g/mol
InChI Key: FGNPNKMBIXCBNU-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a diethylamino group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]propanamide typically involves the reaction of 2-chlorobenzoyl chloride with diethylamine, followed by the addition of propanamide. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes or block receptor sites, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]propanamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a diethylamino group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]propanamide

InChI

InChI=1S/C15H23ClN2O/c1-4-15(19)17-11-14(18(5-2)6-3)12-9-7-8-10-13(12)16/h7-10,14H,4-6,11H2,1-3H3,(H,17,19)

InChI Key

FGNPNKMBIXCBNU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(C1=CC=CC=C1Cl)N(CC)CC

Origin of Product

United States

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